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Compound of Interest

Compound Name: Cyclizine Hydrochloride

Cat. No.: B133112 Get Quote

Comparative Pharmacokinetics of Cyclizine
Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the pharmacokinetics of cyclizine hydrochloride across different

animal species. The information is compiled from available preclinical and clinical data to

facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion

profiles.

Cyclizine is a piperazine derivative with antihistaminic and anticholinergic properties, commonly

used for the prevention and treatment of nausea and vomiting.[1] Understanding its

pharmacokinetic profile in various species is crucial for the preclinical evaluation and translation

of its therapeutic effects.

Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for cyclizine
hydrochloride in humans, rats, and dogs. Data for other common laboratory animal models

such as mice and rabbits are not readily available in the reviewed literature.
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Pharmacoki
netic
Parameter

Human Rat Dog Mouse Rabbit

Route of

Administratio

n

Oral, IV, IM
Intraperitonea

l, Oral
Oral Not Available Not Available

Bioavailability

(%)

~50-80%

(Oral)[2]

Not

Determined
Not Available Not Available Not Available

Time to Peak

Plasma

Concentratio

n (Tmax)

~2 hours

(Oral)[3]
Not Available Not Available Not Available Not Available

Peak Plasma

Concentratio

n (Cmax)

~70 ng/mL

(50 mg oral

dose)[3]

Not Available Not Available Not Available Not Available

Elimination

Half-life (t½)

~20 hours[2]

[3]
Not Available Not Available Not Available Not Available

Volume of

Distribution

(Vd)

16-20 L/kg[2]

High (tissue

levels 20-110

fold higher

than plasma)

Not Available Not Available Not Available

Protein

Binding (%)
59-76%[2]

Data

suggests

protein

binding

occurs

Data

suggests

protein

binding

occurs

Not Available Not Available

Primary

Metabolism

Hepatic, N-

demethylatio

n to

norcyclizine[2

][4]

Hepatic,

primarily by

demethylatio

n to

norcyclizine

N-

demethylatio

n to

norcyclizine

and

hydroxylation[

5]

Not Available Not Available
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Primary

Route of

Excretion

Hepatic

metabolism,

with minimal

renal

elimination of

unchanged

drug[2]

Primarily

metabolic

Urinary

excretion of

metabolites

Not Available Not Available

Experimental Protocols
The characterization of cyclizine pharmacokinetics in the cited studies predominantly involves

the following experimental methodologies.

Animal Studies
Species: Male and female rats and dogs have been used in pharmacokinetic studies.

Drug Administration: Cyclizine hydrochloride has been administered orally (gavage or

tablets) and via injection (intravenous or intraperitoneal). Dosing regimens have included

single-dose and multiple-dose studies.[6][7] For instance, in some rat studies, cyclizine was

administered intraperitoneally at a dose of 25mg/kg.[6] In fertility studies, rats were

administered oral doses of approximately 15 and 25 mg/kg/day.[3]

Sample Collection: Blood samples are typically collected at various time points post-

administration via appropriate methods for the species (e.g., tail vein, saphenous vein, or

jugular vein). Urine and feces are also collected to assess excretion pathways. For tissue

distribution studies, animals are euthanized at selected time points, and various tissues (e.g.,

liver, kidney, lung, spleen, brain) are harvested.

Analytical Methods
The quantification of cyclizine and its primary metabolite, norcyclizine, in biological matrices is

crucial for pharmacokinetic analysis. The most common analytical techniques employed are:

High-Performance Liquid Chromatography (HPLC): HPLC methods with ultraviolet (UV) or

electrochemical detection have been developed for the determination of cyclizine and

norcyclizine in serum and urine.[7]
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Sample Preparation: Solid-phase extraction (SPE) is a common technique for isolating the

compounds from the biological matrix.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive

and specific method for the quantitation of cyclizine in serum and other biological fluids.[8]

Sample Preparation: Liquid-liquid extraction or protein precipitation are typically used for

sample clean-up before analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for the

identification and analysis of cyclizine and its metabolites in canine urine.[5]

Visualizations
Signaling Pathway of Cyclizine
The antiemetic effect of cyclizine is primarily attributed to its antagonism of histamine H1 and

muscarinic acetylcholine receptors in the brain, particularly in the chemoreceptor trigger zone

(CTZ) and the vestibular system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b133112?utm_src=pdf-body-img
https://www.benchchem.com/product/b133112?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. bapen.org.uk [bapen.org.uk]

2. derangedphysiology.com [derangedphysiology.com]

3. medicines.org.uk [medicines.org.uk]

4. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care
patients. | Semantic Scholar [semanticscholar.org]

6. researchgate.net [researchgate.net]

7. files.core.ac.uk [files.core.ac.uk]

8. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care
patients - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comparative pharmacokinetics of cyclizine
hydrochloride in different animal species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133112#comparative-pharmacokinetics-of-cyclizine-
hydrochloride-in-different-animal-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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